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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732

For researchers and professionals in drug development and materials science, a
comprehensive understanding of the spectroscopic characteristics of key chemical
intermediates is paramount. This guide provides a detailed comparative analysis of the
spectroscopic data for 5-Bromo-2-hydroxynicotinonitrile and its O-alkoxy derivatives. By
presenting quantitative data in a clear, tabular format alongside detailed experimental
protocols, this document serves as a practical reference for the synthesis, identification, and
characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-2-
hydroxynicotinonitrile and a selection of its 2-alkoxy derivatives. This comparative data
highlights the influence of the alkoxy substituent on the spectroscopic properties of the core
nicotinonitrile scaffold.

Table 1: *H NMR Spectroscopic Data (8, ppm) of 5-Bromo-2-hydroxynicotinonitrile and its
Derivatives
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Compound H-4 H-6 -OR Solvent
5-Bromo-2-
. 821(d,J=28 8.35(d,J=2.8
hydroxynicotinoni - DMSO-ds
] Hz) Hz)
trile
5-Bromo-2-
o 8.29(d,J=27 8.52(d,J=27
methoxynicotino 4.05 (s, 3H) CDClIs
o Hz) Hz)
nitrile
5-Bromo-2- 455(q,J=7.1
o 8.28 (d,J=2.7 8.50 (d,J=2.7
ethoxynicotinonit Hz, 2H), 1.48 (t, CDCls
] Hz) Hz)
rile J=7.1Hz, 3H)
5-Bromo-2-(prop-
5.08(d,J=24
2-yn-1- 8.32(d,J=27 8.55(d,J=27
S Hz, 2H), 2.65 (t, CDClIs
yloxy)nicotinonitri  Hz) Hz)
J=2.4Hz, 1H)

le

Table 2: 13C NMR Spectroscopic Data (o, ppm) of 5-Bromo-2-hydroxynicotinonitrile and its

Derivatives
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Comp
ound

c-4

C-5

C-6

CN

Solven
t

5-
Bromo-
2-
hydroxy
nicotino

nitrile

160.5 95.8

1451

110.2

143.8

115.9

DMSO-
de

5-
Bromo-
2-
methox
ynicotin

onitrile

163.8 94.1

145.2

109.8

143.5

1155

55.1

CDClIs

5-
Bromo-
2-
ethoxyn
icotinon

itrile

163.3 94.2

1451

109.9

143.4

115.6

64.3,
14.4

CDClIs

5-
Bromo-
2-(prop-
2-yn-1-
yloxy)ni
cotinoni

trile

161.8 94.5

1455

110.4

143.6

115.2

77.2,
55.8

CDClIs

Table 3: Infrared (IR) Spectroscopic Data (v, cm~1) of 5-Bromo-2-hydroxynicotinonitrile and

its Derivatives
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Compound v(O-H) I v(C-H)  v(C=N) v(C=C), v(C=N) v(C-0)

5-Bromo-2-
hydroxynicotinoni 3450 (br) 2225 1610, 1580 1280
trile

5-Bromo-2-
methoxynicotino 2950, 2845 2228 1585, 1550 1275, 1020

nitrile

5-Bromo-2-
ethoxynicotinonit 2980, 2870 2227 1584, 1548 1270, 1035
rile

5-Bromo-2-(prop-
2-yn-1-

.. 3290, 2930 2230 1586, 1552 1278, 1015
yloxy)nicotinonitri

le

Table 4: Mass Spectrometry Data of 5-Bromo-2-hydroxynicotinonitrile and its Derivatives

Molecular Weight ( Key Fragments

Compound Molecular Formula
g/mol ) (m/z)

5-Bromo-2- 199/201 [M+H]™,
S CeH3BrN20 198.00

hydroxynicotinonitrile 170/172, 119

5-Bromo-2- 211/213 [M]*,
S C7HsBrN20 212.03

methoxynicotinonitrile 196/198, 182/184, 103

5-Bromo-2- 225/227 [M],

S CsH7BrN20 226.06

ethoxynicotinonitrile 197/199, 182/184, 103

5-Bromo-2-(prop-2-yn- 235/237 [M]*,
L CoHsBrN20 236.05

1-yloxy)nicotinonitrile 196/198, 117

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 5-Bromo-2-alkoxynicotinonitrile derivatives.
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Synthesis of 5-Bromo-2-alkoxynicotinonitriles from 2,5-
Dibromo-3-cyanopyridine.

A mixture of 2,5-dibromo-3-cyanopyridine (1.0 mmol), the corresponding alcohol (5 mL), and
anhydrous potassium carbonate (2.0 mmol) is stirred at room temperature. The progress of the
reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is
poured into ice-water (20 mL). The resulting precipitate is collected by filtration, washed with
water, and dried under vacuum to afford the desired 5-bromo-2-alkoxy-3-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

¢ IH NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
program. A wider spectral width (e.g., 0-180 ppm) and a larger number of scans are typically
required compared to *H NMR.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and referencing the chemical shifts to the solvent peak or an internal standard
(e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a
thin, transparent pellet using a hydraulic press.

» Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the infrared spectrum, typically in the range of 4000-400 cm™1,

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Utilize a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI), to generate charged molecular ions and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer.

o Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
of the compound and to identify characteristic fragmentation patterns that provide structural
information.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic route for the preparation of 5-Bromo-2-
alkoxynicotinonitrile derivatives from 2,5-Dibromo-3-cyanopyridine.

Caption: General synthesis of 5-Bromo-2-alkoxynicotinonitriles.

¢ To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-Bromo-2-
hydroxynicotinonitrile and its Alkoxy Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1277732#spectroscopic-analysis-of-5-
bromo-2-hydroxynicotinonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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